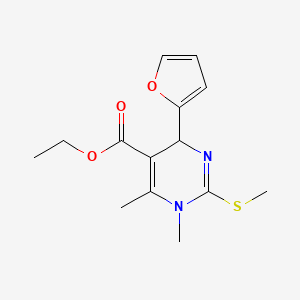![molecular formula C18H16N4O4 B5912896 {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as BPH-715, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid exerts its therapeutic effects by targeting various molecular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB signaling pathway, and the AMPK signaling pathway. {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid inhibits the activation of these pathways, leading to the suppression of cancer cell proliferation, inflammation, and glucose intolerance.
Biochemical and Physiological Effects:
{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have several biochemical and physiological effects, including the suppression of cancer cell proliferation, the reduction of inflammatory cytokine production, the improvement of insulin resistance, and the enhancement of glucose tolerance. Moreover, {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its high potency and specificity, which allows for the accurate targeting of molecular pathways. Additionally, {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has low toxicity and high bioavailability, making it a safe and effective compound for in vitro and in vivo experiments. However, one limitation of using {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. One potential direction is the investigation of its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, further studies are needed to elucidate the precise molecular mechanisms underlying the therapeutic effects of {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. Additionally, the development of more cost-effective synthesis methods for {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid may increase its accessibility for research and clinical applications.
Conclusion:
In conclusion, {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is a novel small molecule with significant therapeutic potential in various fields, including cancer, inflammation, and diabetes. Its high potency, specificity, low toxicity, and high bioavailability make it a promising candidate for therapeutic applications. Further research is needed to fully understand its molecular mechanisms and potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid involves the reaction of 2-(1H-benzimidazol-1-yl) acetic acid with hydrazine hydrate, followed by the reaction of the resulting product with 2-bromo-1-(2-hydroxyphenoxy) ethane. The final product is obtained through purification and characterization processes, including recrystallization and NMR spectroscopy.
Aplicaciones Científicas De Investigación
{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively researched for its potential therapeutic applications in various fields, including cancer, inflammation, and diabetes. Studies have shown that {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways. Moreover, {2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to have hypoglycemic effects by improving insulin resistance and glucose tolerance.
Propiedades
IUPAC Name |
2-[2-[(Z)-[[2-(benzimidazol-1-yl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17(10-22-12-19-14-6-2-3-7-15(14)22)21-20-9-13-5-1-4-8-16(13)26-11-18(24)25/h1-9,12H,10-11H2,(H,21,23)(H,24,25)/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYXAWRBGGVRCB-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CN2C=NC3=CC=CC=C32)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(Z)-{[2-(1H-1,3-Benzodiazol-1-YL)acetamido]imino}methyl]phenoxy}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


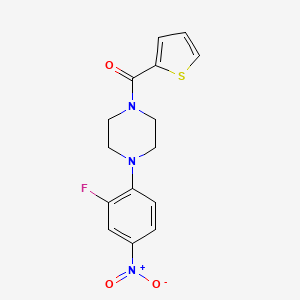
![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
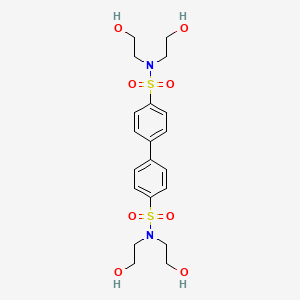
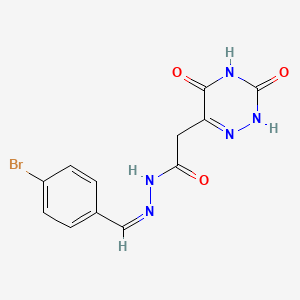
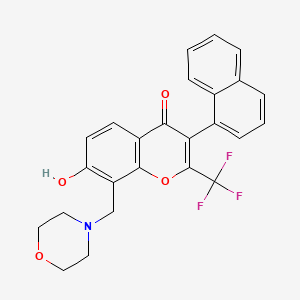
![N'-[3-(benzyloxy)benzylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5912863.png)
![1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
![3-(4-tert-butylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912873.png)
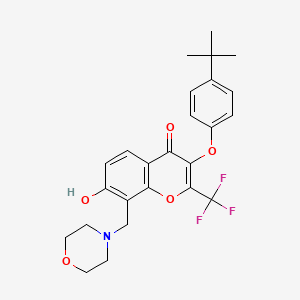
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5912902.png)
![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912905.png)
